

## molecular weight and formula of LY 215490

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Compound of Interest

Compound Name: LY 215490

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## **In-Depth Technical Guide: LY215490**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of LY215490, a selective and competitive  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

## **Core Molecular and Physical Data**

Quantitative data for LY215490 is summarized in the table below for ease of reference and comparison.

Property	Value
Chemical Formula	C13H21N5O2
Molecular Weight	279.34 g/mol
CAS Number	150010-68-7

### **Mechanism of Action**

LY215490 functions as a selective, competitive, and systemically active antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast



excitatory neurotransmission in the central nervous system. Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, causing a conformational change that opens a transmembrane channel and allows the influx of sodium and calcium ions. This influx leads to depolarization of the postsynaptic membrane.

In pathological conditions such as cerebral ischemia, excessive glutamate release leads to overstimulation of AMPA receptors, a phenomenon known as excitotoxicity. This sustained influx of ions, particularly calcium, triggers a cascade of intracellular events leading to neuronal damage and death.

LY215490 competitively binds to the glutamate binding site on the AMPA receptor, thereby preventing glutamate from activating the receptor. This blockade of AMPA receptor activation mitigates the excitotoxic cascade, conferring a neuroprotective effect, particularly in models of focal ischemia.[1]

## **Experimental Protocols**

The following are generalized experimental protocols for the use of LY215490 in both in vitro and in vivo settings, based on established methodologies for AMPA receptor antagonists.

# In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to assess the inhibitory effect of LY215490 on AMPA-evoked currents in cultured neurons.

#### 1. Cell Preparation:

- Culture primary cortical or hippocampal neurons on glass coverslips.
- Use neurons after 7-14 days in vitro for mature receptor expression.

#### 2. Recording Solution Preparation:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).



- LY215490 Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
   Dilute to the final desired concentrations in the external solution on the day of the experiment.
- 3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ) filled with the internal solution.
- Clamp the neuron at a holding potential of -60 mV.
- Locally apply AMPA (e.g., 100 μM) using a puffer pipette to evoke an inward current.
- After establishing a stable baseline of AMPA-evoked currents, co-apply AMPA with varying concentrations of LY215490 to determine its inhibitory effect.
- Wash out LY215490 with the external solution to observe the reversal of the inhibitory effect.

# In Vivo Neuroprotection Study: Focal Ischemia Model in Rats

This protocol outlines a procedure to evaluate the neuroprotective effects of LY215490 in a rat model of permanent middle cerebral artery occlusion (MCAO).

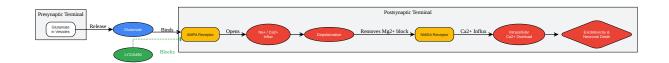
- 1. Animal Preparation:
- Use adult male Sprague-Dawley rats (250-300g).
- Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
- Monitor and maintain body temperature at 37°C throughout the surgical procedure.
- 2. Drug Preparation and Administration:
- Prepare a solution of LY215490 for intravenous (i.v.) or intraperitoneal (i.p.) administration. The vehicle will depend on the specific formulation, but a saline-based solution is common.
- Administer LY215490 at the desired dose (e.g., 10, 30 mg/kg) at a specific time point relative
  to the ischemic insult (e.g., 30 minutes prior to and 30 minutes after MCAO).[1] A control
  group should receive the vehicle alone.
- 3. Middle Cerebral Artery Occlusion (MCAO) Surgery:



- Perform a craniotomy to expose the middle cerebral artery.
- Permanently occlude the MCA using electrocoagulation or a filament.
- 4. Post-Operative Care and Analysis:
- Allow the animals to recover for a set period (e.g., 24 hours).
- Euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
- · Remove the brains and section them coronally.
- Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride TTC).
- Quantify the infarct volume using image analysis software and compare the results between the LY215490-treated and vehicle-treated groups.

## **Signaling Pathway**

The following diagram illustrates the signaling pathway of glutamate-induced excitotoxicity and the point of intervention for LY215490.



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Caption: Glutamate Excitotoxicity Pathway and LY215490 Intervention.

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### References

- 1. researchgate.net [researchgate.net]
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